Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate (CAS 869493-47-0; molecular formula C12H13NO4S; molecular weight 267.30 g/mol) is a thieno[2,3-b]pyridine-5-carboxylate derivative bearing a methyl ester at the 5-position, a hydroxyl group at the 4-position, and an N-7 isopropyl substituent on a 6-oxo-dihydrothienopyridine core. This compound belongs to a privileged heterocyclic scaffold that has been explored across multiple therapeutic areas, including as 5-HT4 receptor modulators, KRAS inhibitors, MEK inhibitors, and PfGSK-3 inhibitors.

Molecular Formula C12H13NO4S
Molecular Weight 267.3
CAS No. 869493-47-0
Cat. No. B2830112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate
CAS869493-47-0
Molecular FormulaC12H13NO4S
Molecular Weight267.3
Structural Identifiers
SMILESCC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)OC)O
InChIInChI=1S/C12H13NO4S/c1-6(2)13-10(15)8(12(16)17-3)9(14)7-4-5-18-11(7)13/h4-6,14H,1-3H3
InChIKeyKYLVAAZIXFBMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate (CAS 869493-47-0): Core Structure, Class Identity, and Procurement Context


Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate (CAS 869493-47-0; molecular formula C12H13NO4S; molecular weight 267.30 g/mol) is a thieno[2,3-b]pyridine-5-carboxylate derivative bearing a methyl ester at the 5-position, a hydroxyl group at the 4-position, and an N-7 isopropyl substituent on a 6-oxo-dihydrothienopyridine core . This compound belongs to a privileged heterocyclic scaffold that has been explored across multiple therapeutic areas, including as 5-HT4 receptor modulators, KRAS inhibitors, MEK inhibitors, and PfGSK-3 inhibitors [1]. The thieno[2,3-b]pyridine system is considered a structural analog of quinoline, where the benzene ring is replaced with a thiophene ring . Commercially, the compound is available from multiple suppliers at purities typically ranging from 95% to 98%, making it accessible as a research intermediate or screening compound .

Why Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate Cannot Be Interchanged with Its Closest Analogs


Thieno[2,3-b]pyridine-5-carboxylate derivatives sharing the 4-hydroxy-7-isopropyl-6-oxo core are not functionally interchangeable due to divergent pharmacological profiles driven by the group at the 5-position. For instance, the 5-carboxamide analog PRX-03140 (CAS 869493-21-0) is a potent, selective 5-HT4 receptor partial agonist (human Ki = 14.3 nM; rat Ki = 110 nM) with additional Sigma-1 (Ki = 10 nM) and Sigma-2 (Ki = 36 nM) receptor binding, and 18% efficacy relative to 5-HT [1]. In contrast, the target methyl ester (CAS 869493-47-0) lacks this carboxamide pharmacophore and has no demonstrated 5-HT4 receptor activity. The ethyl ester analog (CAS 869493-45-8) differs in molecular weight (281.33 vs 267.30) and lipophilicity, potentially altering solubility, membrane permeability, and metabolic stability . Even within the KRAS inhibitor patent space, the specific 5-substituent (ester vs amide vs acid) critically determines binding mode and target engagement, as evidenced by the structure-activity relationships disclosed in Genetolead's RAS inhibitor filings [2]. Simple assumption of bioequivalence across these analogs is therefore unsupported by available data.

Quantitative Differentiation Evidence: Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate vs. Closest Analogs


Molecular Weight and Physicochemical Divergence: Methyl Ester vs. PRX-03140 Carboxamide

The target methyl ester (MW 267.30 Da) is substantially smaller than its 5-carboxamide analog PRX-03140 (MW 377.50 Da), representing a ~41% increase in molecular mass for the latter. This molecular weight difference exceeds typical thresholds for lead-likeness optimization and directly impacts ligand efficiency metrics, passive membrane permeability, and CNS penetration potential [1]. The methyl ester also lacks the basic piperidine nitrogen present in PRX-03140 (predicted pKa ~9-10 for the piperidine moiety), resulting in fundamentally different ionization states at physiological pH and altered hydrogen-bonding capacity .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Synthetic Intermediate Utility: Methyl Ester as a Versatile Coupling Partner for Amide Library Synthesis

The methyl ester at the 5-position of the target compound can be readily hydrolyzed to the corresponding carboxylic acid under mild basic conditions (e.g., LiOH, THF/H2O), enabling subsequent coupling with diverse amines via standard amide bond-forming reactions (e.g., HATU, EDCI/HOBt) [1]. This synthetic versatility is not available with PRX-03140, which already bears the elaborated N-(3-piperidin-1-yl-propyl)carboxamide and would require de novo synthesis to access alternative amide analogs. In the EPIX patent family (US 7,488,736), esters of this type serve as key intermediates en route to a broad array of 5-carboxamide final compounds, with the methyl ester providing a balance of reactivity and stability during multi-step synthesis [2].

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Commercial Availability and Purity Profile: Multi-Supplier Access vs. Single-Source Analogs

The target compound is stocked by at least six independent suppliers (AKSci, Leyan, MolCore, CymitQuimica, Chemenu, WeiboSci) with purity specifications ranging from 95% to 98% . In contrast, the ethyl ester analog (CAS 869493-45-8) has more limited commercial availability, and the potassium salt of PRX-03140 (CAS 869493-26-5) is available from only a restricted number of specialty vendors. Multi-supplier availability reduces single-source procurement risk, enables competitive pricing, and provides batch-to-batch quality benchmarking .

Chemical Procurement Supply Chain Quality Assurance

Target Engagement Profile Divergence: Absence of 5-HT4 Receptor Activity vs. PRX-03140

PRX-03140 (CAS 869493-21-0) has been extensively characterized as a 5-HT4 receptor partial agonist with binding affinities of Ki = 14.3 nM (human 5-HT4), Ki = 110 nM (rat brain 5-HT4), and additional binding to Sigma-1 (Ki = 10 nM) and Sigma-2 (Ki = 36 nM) receptors, with >100-fold selectivity over other 5-HT receptor subtypes tested [1]. The target methyl ester (CAS 869493-47-0) has no published binding or functional data at 5-HT4 receptors. The replacement of the N-(3-piperidin-1-yl-propyl)carboxamide with a methyl ester eliminates the key pharmacophoric elements required for 5-HT4 receptor engagement: the basic amine for ionic interaction with Asp100 of the receptor and the extended alkyl linker for optimal fit within the binding pocket [2].

Receptor Pharmacology Selectivity 5-HT4 Receptor

KRAS Inhibitor Patent Context: Structural Differentiation Within Genetolead's RAS Antagonist Scaffold

The thieno[2,3-b]pyridine-5-carboxylate core appears in Genetolead's RAS inhibitor patent filings (US2024/0408064 A1, published December 2024), which disclose compounds capable of inhibiting wild-type and mutant KRAS, HRAS, and NRAS [1]. Within this patent class, the 5-position substituent (ester vs amide vs carboxylic acid) is a critical determinant of binding mode and potency. A related compound from the same patent family (BDBM707344, Compound 10018) demonstrated a Kd of 3,360 nM against KRAS G12C mutant, providing a benchmark for the scaffold's intrinsic affinity [2]. The target methyl ester may serve as a comparator or starting point for optimizing ester-series KRAS ligands. Separately, Hefei Shengpu Pharmaceutical has disclosed GTPase KRAS mutant inhibitors featuring thienopyridine scaffolds (BioWorld, May 2026), further validating this chemical space [3].

KRAS Inhibition Cancer Therapeutics Patent Analysis

Predicted Physicochemical Property Differentiation: Methyl Ester vs. Ethyl Ester Analog

The methyl ester (CAS 869493-47-0, MW 267.30) and ethyl ester analog (CAS 869493-45-8, MW 281.33) differ by one methylene unit (-CH2-), resulting in a ΔMW of 14.03 Da and predicted differences in LogP, aqueous solubility, and metabolic lability . While no experimental LogP or solubility values are publicly available for either compound, the ethyl ester is expected to exhibit approximately 0.5 LogP units higher lipophilicity based on the Hansch π constant for a methylene group, which can influence membrane permeability, plasma protein binding, and esterase-mediated hydrolysis rates [1]. These predictable, quantifiable differences allow researchers to select the optimal ester for specific assay conditions or pharmacokinetic objectives.

ADME Prediction Physicochemical Profiling Lead Optimization

Optimal Application Scenarios for Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate Based on Evidence


Divergent Synthesis Platform for 5-Carboxamide Thienopyridine Libraries

The methyl ester group enables hydrolysis to the carboxylic acid followed by amide coupling with diverse amine building blocks. This divergent strategy supports SAR exploration at the 5-position for programs targeting KRAS inhibition, MEK inhibition, or 5-HT4 receptor modulation, as validated by the EPIX (US 7,488,736) and Genetolead (US2024/0408064) patent families [1]. Researchers procuring this compound as an intermediate gain access to a scaffold that can be elaborated into dozens of analogs without de novo core synthesis, maximizing the chemical space explored per synthetic effort.

Physicochemical Comparator for Methyl/Ethyl Ester Structure-Property Relationship Studies

The ~0.5 LogP unit difference predicted between the methyl ester (CAS 869493-47-0) and ethyl ester analog (CAS 869493-45-8) provides a clean system for studying the impact of incremental lipophilicity changes on solubility, permeability, metabolic stability, and non-specific binding—without altering polar surface area or hydrogen bonding capacity [1]. This matched molecular pair analysis is valuable for ADME optimization in early drug discovery, particularly for CNS-targeted programs where lipophilicity must be carefully controlled.

5-HT4-Negative Control or Orthogonal Pharmacological Probe

Given the absence of the basic amine pharmacophore required for 5-HT4 receptor engagement, the target methyl ester can serve as a negative control compound in assays where PRX-03140 (5-HT4 Ki = 14.3 nM) is used as a positive control [1]. This is particularly relevant for target engagement studies, selectivity panels, and functional assays where distinguishing on-target from off-target effects of the thienopyridinone core is required. The 41% smaller molecular weight also makes it a useful tool for assessing the contribution of the piperidinylpropyl side chain to PRX-03140's pharmacological profile.

KRAS Inhibitor Hit-to-Lead Starting Point

The thieno[2,3-b]pyridine-5-carboxylate scaffold has established precedent in KRAS inhibition, with related compounds from the Genetolead patent family showing measurable binding affinity (e.g., Compound 10018: Kd = 3.36 μM for KRAS G12C) [1]. The methyl ester serves as a fragment-like starting point (MW 267.30, within Rule-of-Three guidelines for fragment-based drug discovery) for growing or merging strategies aimed at improving KRAS binding affinity and selectivity. The multi-supplier commercial availability (95-98% purity) ensures reliable access for iterative medicinal chemistry campaigns .

Quote Request

Request a Quote for Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.